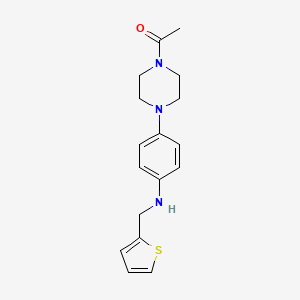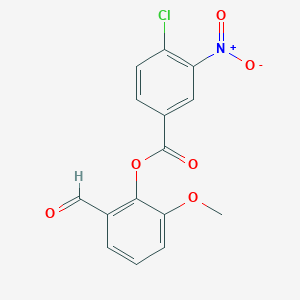
(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features both aldehyde and ester functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Formylation: Introduction of the formyl group to the phenyl ring.
Methoxylation: Introduction of the methoxy group.
Nitration: Introduction of the nitro group to the benzoate ring.
Esterification: Formation of the ester bond between the phenyl and benzoate rings.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Common reagents include sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoic acid.
Reduction: Formation of (2-Formyl-6-methoxyphenyl) 4-chloro-3-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2-Formyl-6-methoxyphenyl) 4-chloro-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
(2-Formyl-6-methoxyphenyl) 4-chloro-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
(2-Formyl-6-methoxyphenyl) 4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(2-Formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate is unique due to the presence of both an aldehyde and a nitro group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-22-13-4-2-3-10(8-18)14(13)23-15(19)9-5-6-11(16)12(7-9)17(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYKWUXWKNGEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)
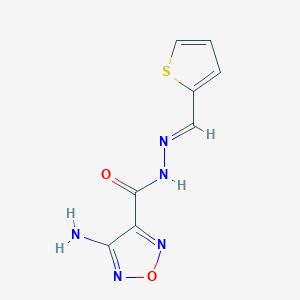
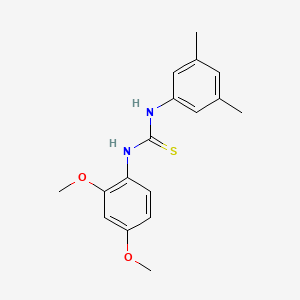
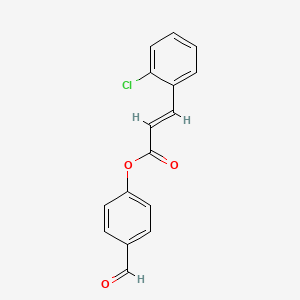
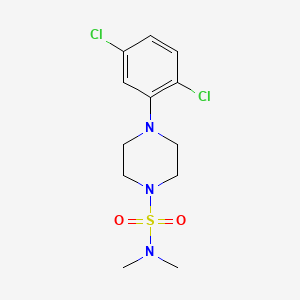
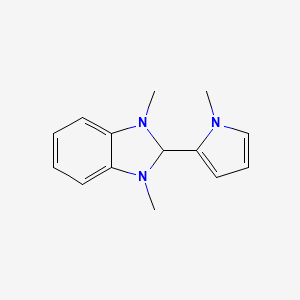

![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)
![N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide](/img/structure/B5715508.png)
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5715516.png)
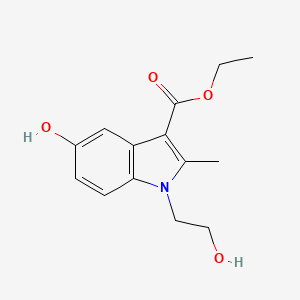
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)
![N-[(4-bromophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5715554.png)
